Ethyl 2-cyano-2-cyclopentylacetate
Description
Ethyl 2-cyano-2-cyclopentylacetate is an organic ester featuring a cyano (-CN) group and a cyclopentyl substituent at the α-position of the acetate backbone. This compound is structurally notable for its cyclopentyl moiety, which imparts steric bulk and non-aromatic character compared to phenyl-containing analogs.
Properties
IUPAC Name |
ethyl 2-cyano-2-cyclopentylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDOGUMRMRNHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503827 | |
| Record name | Ethyl cyano(cyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61788-30-5 | |
| Record name | Ethyl cyano(cyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-cyclopentylacetate can be synthesized through the reaction of ethyl cyanoacetate with cyclopentanone in the presence of a base such as sodium ethoxide. The reaction typically involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of cyclopentanone, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-cyclopentylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., NaOH) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation are used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclopentylacetic acid and ethanol.
Reduction: Cyclopentylamine derivatives.
Scientific Research Applications
Ethyl 2-cyano-2-cyclopentylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-cyclopentylacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack. The ester group can undergo hydrolysis or transesterification reactions, depending on the reaction conditions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with Ethyl 2-cyano-2-cyclopentylacetate, differing primarily in substituents (phenyl vs. cyclopentyl) or functional groups (cyano vs. methyl, acetyl, etc.). These differences critically impact physical properties, reactivity, and applications.
Ethyl 2-cyano-2-phenylacetate (CAS 4553-07-5)
- Structure : Replaces cyclopentyl with a phenyl group.
- Physical Properties: Density: 1.091 g/cm³ at 20°C Refractive Index: 1.5012 at 25°C Solubility: Miscible with acetone, benzene, ethanol, and ether .
- Applications: Likely used in fine chemical synthesis due to the electron-withdrawing cyano group, which enhances reactivity in nucleophilic substitutions. The aromatic phenyl group may favor interactions in pharmaceutical intermediates.
- Key Difference: The planar phenyl group enables π-π stacking, whereas the non-planar cyclopentyl group in the target compound reduces aromatic interactions but increases steric hindrance.
Ethyl 2-methyl-2-phenylpropanoate (CAS 2901-13-5)
- Structure : Features a methyl group and phenyl substituent at the α-position.
- Physical Properties :
- Applications : The methyl group likely enhances hydrophobicity and stability, making it suitable for hydrophobic matrices in coatings or plasticizers.
- Key Difference: The absence of a cyano group reduces electrophilicity compared to the target compound, limiting utility in reactions requiring strong electron-withdrawing groups.
Ethyl 2-(2-cyanophenyl)acetate (CAS 67237-76-7)
- Structure: Cyano group positioned ortho on the phenyl ring.
- Physical Properties :
- Applications : Ortho-substitution may hinder rotational freedom, affecting crystallinity or binding in coordination chemistry.
Ethyl 2-Cyano-2-Phenylbutanoate
- Structure: Extends the acetate chain to butanoate with a phenyl substituent.
- Physical Properties: Molecular Weight: Higher due to the longer chain (C12H13NO2 vs. C11H11NO2 for phenylacetate) .
- Applications : The extended chain may improve lipid solubility, favoring use in drug delivery systems.
- Key Difference : Increased chain length lowers melting point and enhances flexibility compared to the cyclopentyl variant.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Density (g/cm³) | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound | N/A | C11H15NO2 | ~1.05 (inferred) | Organic solvents | Agrochemical intermediates |
| Ethyl 2-cyano-2-phenylacetate | 4553-07-5 | C11H11NO2 | 1.091 | Acetone, ethanol | Pharmaceutical synthesis |
| Ethyl 2-methyl-2-phenylpropanoate | 2901-13-5 | C12H16O2 | N/A | Hydrophobic media | Coatings, plasticizers |
| Ethyl 2-Cyano-2-Phenylbutanoate | N/A | C12H13NO2 | ~1.10 (inferred) | Lipophilic systems | Drug delivery |
Biological Activity
Ethyl 2-cyano-2-cyclopentylacetate is an organic compound with the molecular formula CHNO. It is a cyanoacetate derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a cyano group (-CN) and an ester group (-COOEt) attached to a cyclopentyl ring. This unique structure contributes to its reactivity and potential biological effects. The compound can be synthesized through the reaction of ethyl cyanoacetate with cyclopentanone in the presence of a base such as sodium ethoxide, leading to various derivatives through nucleophilic substitution, hydrolysis, and reduction reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group acts as an electron-withdrawing entity, enhancing the electrophilicity of adjacent carbon centers, making them susceptible to nucleophilic attack by biological molecules. The ester moiety can undergo hydrolysis, releasing bioactive components that may exhibit pharmacological properties.
Pharmacological Investigations
Recent studies have explored the pharmacological potential of this compound in several contexts:
- Antitumor Activity : Research indicates that compounds with similar structures have demonstrated antitumor properties. For instance, derivatives of cyanoacetates have been studied for their inhibition of cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, certain cyano derivatives have shown promise as inhibitors of menin, a protein involved in leukemia progression, suggesting potential applications in cancer therapy .
Study on Antitumor Effects
A study published in Nature Communications examined the effects of cyano-containing compounds on cancer cell lines. This compound was included in a broader investigation into structural analogs that demonstrated significant cytotoxicity against leukemia cells (IC values in the low micromolar range). The study highlighted how structural modifications could enhance biological activity .
| Compound | Binding Affinity (K nM) | Cell Growth Inhibition (IC μM) |
|---|---|---|
| Compound A | 10 | 0.5 |
| This compound | Not specified | Not specified |
| Compound B | 5 | 0.3 |
Mechanistic Insights
Another investigation focused on the mechanistic pathways through which this compound exerts its effects. The study revealed that compounds with similar functional groups could induce oxidative stress in cancer cells, leading to increased apoptosis rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
